[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a thiadiazole ring substituted with a propyl group
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-2-3-14-15(24-20-19-14)16(22)21-10-8-17(23,9-11-21)12-4-6-13(18)7-5-12/h4-7,23H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNILVGGUSVWMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Introduction of the Hydroxyl Group: The hydroxyl group can be added through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through a cyclization reaction involving a thioamide and a diazotizing agent.
Final Coupling Reaction: The piperidine and thiadiazole moieties are coupled together using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydroxypiperidine and thiadiazole moieties undergo hydrolysis under acidic or basic conditions:
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Mechanistic Insight : Acidic conditions promote protonation of the thiadiazole nitrogen, weakening the S–N bond and facilitating ring opening. Basic hydrolysis targets the hydroxypiperidine group, leading to β-elimination of water .
Nucleophilic Substitution
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | Reflux in methanol (6 h) | 4-Methoxyphenyl analog | 68% | |
| Ammonia (NH₃) | High-pressure reactor | 4-Aminophenyl derivative | 52% |
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Key Observation : Electron-withdrawing effects of the chlorine atom enhance NAS reactivity at the para position of the phenyl ring .
Oxidation Reactions
The hydroxypiperidine group undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | 4-(4-Chlorophenyl)piperidin-4-one | Over-oxidation observed | |
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Partial oxidation to ketone | Selective for -OH group |
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Side Reaction : Competitive oxidation of the thiadiazole sulfur to sulfoxide occurs under strong acidic conditions.
Ring-Opening of Thiadiazole
The 1,2,3-thiadiazole ring shows instability under reducing conditions:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, 50°C | 4-Propylthiolate intermediate | Precursor for sulfide coupling | |
| LiAlH₄ | Dry THF, 0°C → RT | Ring contraction to imidazoline | Limited synthetic utility |
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Mechanism : Catalytic hydrogenation cleaves the S–N bond, generating a thiolate that can be trapped with alkyl halides.
Electrophilic Substitution on Thiadiazole
The electron-deficient thiadiazole ring undergoes electrophilic substitution at C-4:
| Electrophile | Conditions | Position | Product | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C | C-4 | 4-Nitro-1,2,3-thiadiazole derivative | |
| Br₂ (1 equiv) | Acetic acid, RT | C-5 | 5-Bromo-thiadiazole analog |
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Regioselectivity : Nitration occurs preferentially at C-4 due to steric hindrance from the propyl group.
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biphenyl derivative | 74% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine | N-Arylpiperazine analog | 61% |
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Limitation : Steric bulk from the hydroxypiperidine group reduces coupling efficiency at high temperatures .
Comparative Reactivity Table
| Functional Group | Reaction Susceptibility | Key Transformations |
|---|---|---|
| 4-Hydroxypiperidine | High (oxidation, hydrolysis) | Ketone formation, elimination reactions |
| 1,2,3-Thiadiazole | Moderate (ring-opening) | Reduction to thiolates, electrophilic substitution |
| 4-Chlorophenyl | Low (except NAS) | Methoxy/amino substitution via NAS |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C17H20ClN3O2S, with a molecular weight of 365.88 g/mol. Its structure features a piperidine core substituted with a chlorophenyl group and a thiadiazolyl moiety, which contributes to its biological activity.
Antipsychotic Activity
Research indicates that derivatives of piperidine compounds exhibit antipsychotic properties. The compound has been studied for its potential as an antipsychotic agent due to its structural similarity to haloperidol, a well-known antipsychotic medication. Studies have shown that modifications in the piperidine ring can enhance receptor binding affinity and improve therapeutic efficacy against schizophrenia and other psychotic disorders .
Neurological Disorders
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological conditions such as depression and anxiety. Its mechanism may involve modulation of dopamine and serotonin receptors, making it a candidate for further exploration in the treatment of mood disorders .
Case Study 1: Antipsychotic Efficacy
In a controlled study involving animal models, the compound demonstrated significant reductions in hyperactivity and stereotypy behaviors associated with induced psychosis. The results indicated that the compound's efficacy was comparable to that of established antipsychotics like haloperidol .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce cell death in neuronal cultures exposed to neurotoxic agents, indicating its potential utility in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Biological Activity
The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a derivative of piperidine and thiadiazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23ClN2O2S
- Molecular Weight : 364.91 g/mol
- CAS Number : Not specified in provided sources.
Biological Activity Overview
The biological activities of the compound are primarily linked to its interaction with various biological targets, including neurotransmitter receptors and potential antiviral properties.
Pharmacological Properties
- Antipsychotic Activity : The compound is structurally related to known antipsychotic drugs, suggesting potential efficacy in treating schizophrenia and other psychiatric disorders. Its activity may stem from its ability to modulate dopamine receptors, similar to haloperidol, a well-known antipsychotic agent .
- Antiviral Activity : Preliminary studies indicate that derivatives containing the thiadiazole moiety exhibit antiviral properties. For instance, compounds with similar structures have shown activity against the Tobacco Mosaic Virus (TMV), with inhibition rates around 40% at certain concentrations .
- Neuroprotective Effects : The piperidine structure may confer neuroprotective effects by influencing cholinergic and dopaminergic pathways . This suggests potential applications in neurodegenerative diseases.
The exact mechanism of action for 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone remains under investigation; however, it is hypothesized to involve:
- Dopamine Receptor Modulation : Similar to haloperidol-related compounds, it may act as a dopamine antagonist.
- Antiviral Mechanism : The thiadiazole ring may interfere with viral replication processes, although specific pathways are yet to be elucidated.
Case Study 1: Antiviral Activity
A study synthesized several thiadiazole derivatives and evaluated their antiviral activity against TMV. The results indicated that compounds similar to our target compound displayed significant inhibition rates (up to 54% compared to controls) when tested at 500 μg/mL .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Case Study 2: Neuropharmacology
Research on related piperidine derivatives has demonstrated their efficacy in models of schizophrenia. These studies suggest that compounds with structural similarities to 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone may also exhibit similar therapeutic effects through dopaminergic modulation .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the piperidine and thiadiazole moieties separately. For the thiadiazole ring, adapt the method from : reflux 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles with appropriate reagents (e.g., glacial acetic acid and nucleophiles) under controlled conditions.
- Coupling Reactions : Use a ketone linker for coupling, as described in , where a chlorophenyl-piperidine derivative was synthesized via nucleophilic substitution in dichloromethane with NaOH. Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol is preferred for polar intermediates).
- Yield Optimization : Adjust stoichiometry, solvent polarity, and temperature based on analogous protocols for thiadiazole-piperidine hybrids (e.g., 79–85% yields reported in ).
Reference : Synthesis of analogous thiadiazole derivatives , piperidine coupling strategies .
Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water mixtures. Use SHELXL () for refinement, ensuring anisotropic displacement parameters for non-H atoms.
- Validation : Compare bond lengths and angles with similar structures (e.g., reports C–Cl bond length: 1.74 Å; C–N in thiadiazole: 1.28 Å).
- Software Suite : Process data with WinGX/ORTEP () for visualization and metric analysis (e.g., torsion angles, packing diagrams).
Reference : SHELXL refinement protocols , WinGX/ORTEP visualization .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
- Case Study : If NMR suggests equatorial hydroxyl group orientation in the piperidine ring, but SCXRD indicates axial positioning (due to crystal packing forces), perform:
- DFT Calculations : Compare energy minima for both conformers using Gaussian or ORCA.
- Dynamic NMR : Probe temperature-dependent chemical shifts to detect conformational exchange.
- Complementary Techniques : Use IR to confirm hydrogen bonding patterns (e.g., hydroxyl stretching frequencies ~3200–3400 cm⁻¹).
Reference : Conformational analysis in piperidine-thiadiazole hybrids .
Q. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with thiadiazole-binding pockets). Use the PubChem 3D Conformer Database () for ligand preparation.
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from ChemAxon or MOE. Validate models using bioactivity data from structurally related compounds (e.g., reports pyrazolone derivatives with antibacterial activity).
- ADMET Prediction : Use SwissADME to assess permeability and toxicity risks.
Reference : PubChem-based property prediction , pyrazolone bioactivity .
Q. How can researchers address low reproducibility in synthetic yields across batches?
Methodological Answer:
- Critical Factors :
- Statistical Design : Apply a Taguchi matrix to test variables (solvent, temperature, catalyst loading).
Reference : Controlled synthesis protocols for polyheterocycles .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC (e.g., Chromolith columns, ).
- Oxidative Stress : Expose to H₂O₂ or liver microsomes; monitor metabolites using LC-MS.
- Light Sensitivity : Conduct accelerated stability studies under UV/Vis light (ICH Q1B guidelines).
Reference : Drug stability protocols using high-resolution chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
